molecular formula C10H22LiNO B186041 Lithium diisopropylamide mono(tetrahydrofuran) CAS No. 116912-61-9

Lithium diisopropylamide mono(tetrahydrofuran)

Cat. No. B186041
CAS RN: 116912-61-9
M. Wt: 179.3 g/mol
InChI Key: YTJXGDYAEOTOCG-UHFFFAOYSA-N
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Description

Lithium diisopropylamide (LDA) is a sterically hindered non-nucleophilic strong base widely used in organic synthesis . It is commonly formed by treating a cooled mixture of tetrahydrofuran and diisopropylamine with n-butyllithium .


Synthesis Analysis

LDA is commonly formed by treating a cooled (0 to −78 °C) mixture of tetrahydrofuran and diisopropylamine with n-butyllithium . When dissociated, the diisopropylamide anion can become protonated to form diisopropylamine .


Molecular Structure Analysis

LDA exists exclusively as disolvated dimers in most coordinating solvents . Tetrahydrofuran (THF)-mediated deaggregation of LDA exemplifies only a few of the many structural forms that can occur fleetingly in solution at full equilibrium .


Chemical Reactions Analysis

The rates of LDA aggregation and solvation events are comparable to the rates at which various fleeting intermediates react with substrate . These conditions correspond to a class of substrates in which the rates of LDA aggregation and solvation events are comparable to the rates at which various fleeting intermediates react with substrate .


Physical And Chemical Properties Analysis

Lithium diisopropylamide mono(tetrahydrofuran) has a molecular weight of 179.3 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 2 . The exact mass is 179.18614276 g/mol and the monoisotopic mass is also 179.18614276 g/mol . The topological polar surface area is 10.2 Ų .

Scientific Research Applications

Rate-Limiting Deaggregation and Autocatalysis

LDA in THF at -78 °C is involved in the 1,4-addition to unsaturated esters, highlighting a rate-limiting deaggregation of LDA dimer followed by reaction with the substrate. This process showcases autocatalysis due to lithium enolate-mediated deaggregation and the intervention of mixed aggregates showing higher reactivities. Such mechanisms are crucial for understanding the behavior of LDA in synthetic reactions and optimizing conditions for desired outcomes (Ma et al., 2010).

Regioselective Ortholithiation

Ortholithiation of 1-chloro-3-(trifluoromethyl)benzene with LDA in THF at -78 °C demonstrates the rate-limiting deaggregation via dimer-based transition structures. This study provides insights into the regiochemistry dictated by kinetically controlled metalations, suggesting strategies for regioselective synthesis (Hoepker et al., 2011).

Mechanistic Insights into Ortholithiation

The ortholithiation of 2-fluoropyridines by LDA in THF at -78 °C, investigated through spectroscopic and computational methods, reveals substrate-assisted deaggregation of LDA dimer. This study underscores the complexity of LDA-mediated reactions and the influence of minor additives like LiCl on reaction rates and mechanisms (Gupta et al., 2013).

Nonequilibrium Kinetics

The nonequilibrium kinetics of LDA in THF shed light on the strange region of nonlimiting behavior where rate-limiting steps can shift, emphasizing the importance of understanding these kinetics for optimizing synthetic pathways (Algera et al., 2017).

Computational Studies and Synthetic Utility

Computational studies on LDA deaggregation and its reactivity under synthetically important conditions offer valuable insights for designing efficient synthetic strategies. The solvent-independent rates yet solvent-dependent mechanisms observed in LDA-mediated reactions highlight the nuanced role of solvents and aggregates in influencing reaction outcomes (Hoepker & Collum, 2011; Sun & Collum, 2000).

Mechanism of Action

Target of Action

Lithium diisopropylamide mono(tetrahydrofuran), also known as LDA, is a hindered non-nucleophilic strong base . Its primary targets are active carbons in organic compounds . It abstracts hydrogen from these active carbons, leading to the formation of carbanion or enolate anions .

Mode of Action

LDA interacts with its targets by abstracting a proton (hydrogen) from the carbon atoms of carbonyl group-containing compounds . This interaction results in the generation of carbanion or enolate anions . These anions are highly reactive and can participate in various chemical reactions .

Biochemical Pathways

The action of LDA affects several biochemical pathways. It is used as a base in the direct alkylation and acylation of ketones . It also participates in the aldol condensation reaction, α-selenation reaction, and the synthesis of α, β- unsaturated carbonyl compounds from carbonyl compounds . Furthermore, it is involved in the alkylation of acids, esters, amides, and nitriles .

Pharmacokinetics

It is known that lda is soluble in nonpolar organic solvents , which may influence its distribution and bioavailability in hypothetical biological applications.

Result of Action

The action of LDA leads to significant molecular and cellular effects. It enables the formation of new compounds through its role in various chemical reactions . For instance, it can initiate the anionic polymerization of D,L-lactide and contribute to the synthesis of new sexithiophene derivatives, which are used as electron donor materials in bilayer photovoltaic devices .

Action Environment

The action, efficacy, and stability of LDA are influenced by several environmental factors. It is sensitive to moisture and oxygen, which can lead to its decomposition . Therefore, it is typically stored under an inert atmosphere and used in anhydrous conditions . The solvent used can also impact its reactivity, with nonpolar organic solvents being preferred .

Safety and Hazards

Lithium diisopropylamide mono(tetrahydrofuran) is highly flammable and may be fatal if swallowed and enters airways . It causes severe skin burns and eye damage . It may cause drowsiness or dizziness . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

lithium;di(propan-2-yl)azanide;oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N.C4H8O.Li/c1-5(2)7-6(3)4;1-2-4-5-3-1;/h5-6H,1-4H3;1-4H2;/q-1;;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJXGDYAEOTOCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)[N-]C(C)C.C1CCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22LiNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30924467
Record name Lithium N-(propan-2-yl)propan-2-aminide--oxolane (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30924467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

123333-84-6
Record name Lithium N-(propan-2-yl)propan-2-aminide--oxolane (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30924467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1-Methylethyl)-2-propanamine lithium salt, compd. with Tetrahydrofuran (1:1)
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